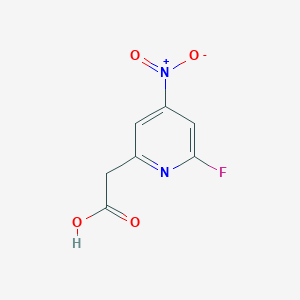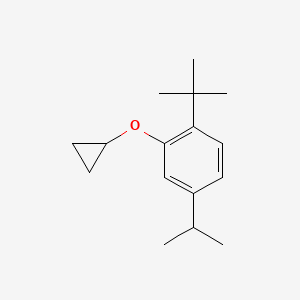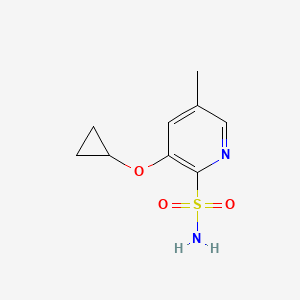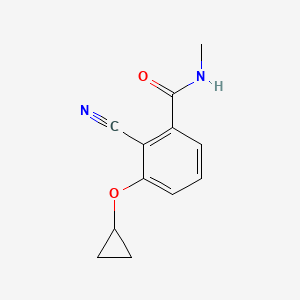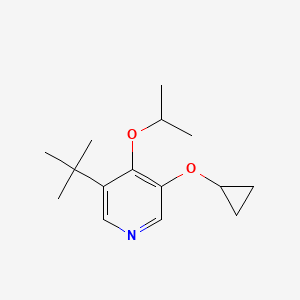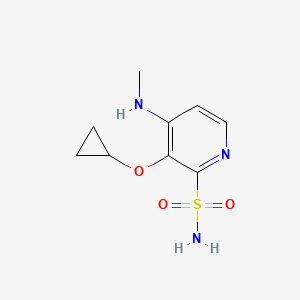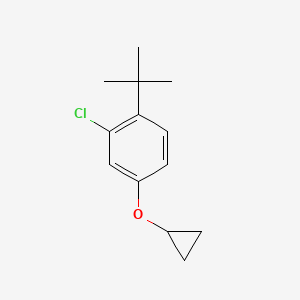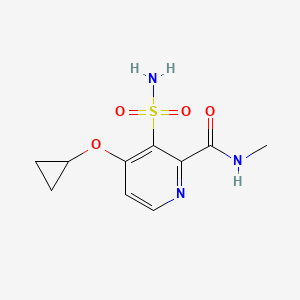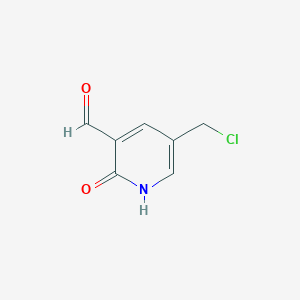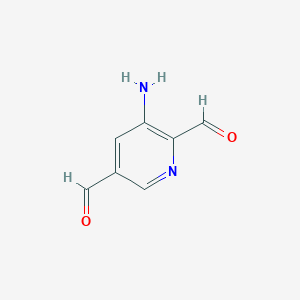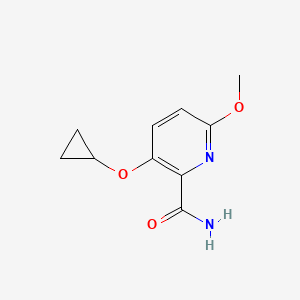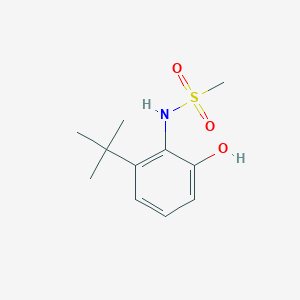
N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-tert-butyl-6-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may have potential as a lead compound for the development of new antibacterial agents.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The sulfonamide group in N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide can interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
- N-(2-Tert-butyl-4-hydroxyphenyl)methanesulfonamide
- N-(2-Tert-butyl-6-methoxyphenyl)methanesulfonamide
- N-(2-Tert-butyl-6-chlorophenyl)methanesulfonamide
Uniqueness: N-(2-Tert-butyl-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both the tert-butyl and hydroxy groups on the aromatic ring. These functional groups can influence the compound’s reactivity and biological activity, making it distinct from other sulfonamide derivatives.
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
N-(2-tert-butyl-6-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)8-6-5-7-9(13)10(8)12-16(4,14)15/h5-7,12-13H,1-4H3 |
InChI Key |
VGWVFDOGQDOSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
